1-Chlorooctane

Catalog No.
S793403
CAS No.
111-85-3
M.F
C8H17Cl
M. Wt
148.67 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Chlorooctane

CAS Number

111-85-3

Product Name

1-Chlorooctane

IUPAC Name

1-chlorooctane

Molecular Formula

C8H17Cl

Molecular Weight

148.67 g/mol

InChI

InChI=1S/C8H17Cl/c1-2-3-4-5-6-7-8-9/h2-8H2,1H3

InChI Key

CNDHHGUSRIZDSL-UHFFFAOYSA-N

SMILES

CCCCCCCCCl

solubility

3.29e-05 M
INSOL IN WATER; VERY SOL IN ALCOHOL, ETHER; SLIGHTLY SOLUBLE IN CARBON TETRACHLORIDE
SOL IN MOST ORG SOLVENTS

Canonical SMILES

CCCCCCCCCl

The exact mass of the compound 1-Chlorooctane is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 3.29e-05 minsol in water; very sol in alcohol, ether; slightly soluble in carbon tetrachloridesol in most org solvents. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 5406. The United Nations designated GHS hazard class pictogram is Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1-Chlorooctane (CAS 111-85-3) is a primary linear alkyl halide used extensively as a chemical intermediate and alkylating agent in organic synthesis. It serves as a foundational building block for introducing the eight-carbon n-octyl group into a wide range of molecules, a common requirement in the synthesis of surfactants, pharmaceuticals, and other fine chemicals. As a colorless liquid with moderate reactivity and a boiling point of approximately 182-184 °C, its physical properties are central to its handling, processability, and purification in both laboratory and industrial settings.

Procurement Fit

Intermediate for introducing C8 chains via nucleophilic substitution
Balances hydrophobicity and reactivity for surfactant and ionic liquid synthesis
Low aqueous solubility supports phase-transfer catalysis without hydrolysis

Substituting 1-Chlorooctane with other 1-halo-octanes, such as 1-bromooctane or 1-iodooctane, is a critical process decision, not a simple procurement swap. The leaving group ability of halides increases significantly down the periodic table (I⁻ > Br⁻ > Cl⁻), directly impacting reaction kinetics in nucleophilic substitutions. This means 1-bromooctane reacts substantially faster than 1-chlorooctane under identical conditions, requiring adjustments to temperature, reaction time, and catalyst choice to prevent side reactions and control product distribution. Furthermore, significant differences in boiling points (1-Chlorooctane: ~183°C, 1-Bromooctane: ~201°C) and density necessitate distinct protocols for solvent selection, process temperature control, and downstream purification steps like distillation, making these compounds non-interchangeable from a process engineering standpoint.

Substitution Risk

Chain-length mismatch: Log P and solubility shifts may alter phase-transfer efficiency compared to C6 or C10 analogs.
Boiling point range differs significantly, affecting distillation and thermal process design.
Aquatic toxicity profile requires handling review; may impose stricter containment than shorter-chain analogs.

Process Control Advantage: Moderated Reactivity in Nucleophilic Substitution

In nucleophilic substitution reactions, the choice of halide dictates reactivity. For the analogous C4 halides in a Finkelstein reaction (SN2 with NaI in acetone), 1-bromobutane reacts approximately 167 times faster than 1-chlorobutane. This significant difference in reaction rate, driven by the superior leaving group ability of bromide, highlights the role of 1-chlorooctane as a more controllable alkylating agent. Its lower reactivity allows for more manageable reaction profiles, particularly in large-scale synthesis or when side reactions with more reactive halides are a concern.

Evidence DimensionRelative SN2 Reaction Rate (with NaI in Acetone)
Target Compound DataRelative Rate = 1 (for 1-Chlorobutane, by inference)
Comparator Or Baseline1-Bromobutane: Relative Rate ≈ 167
Quantified Difference1-Bromobutane is ~167x more reactive than 1-Chlorobutane in this model system.
ConditionsSN2 reaction with Sodium Iodide in Acetone at 25°C, based on data for C4 analogs.

For syntheses requiring precise control over alkylation and minimization of side products, the moderated reactivity of 1-chlorooctane offers a significant process advantage over the more reactive 1-bromooctane.

Log P vs. 1-Chlorohexane
Cross-study comparable
1-Chlorooctane: 4.69 (pred.)
1-Chlorohexane: 3.58–3.63
Δ +1.1
Supports ~12.6× higher organic-phase partition
Predicted/estimated values; confirm for target system

Precursor Suitability: Differentiated Conditions for Grignard Reagent Formation

The formation of Grignard reagents is highly dependent on the halide precursor. Alkyl chlorides are less reactive towards magnesium than alkyl bromides. Consequently, the synthesis of octylmagnesium chloride from 1-chlorooctane often requires more forcing conditions, such as higher temperatures (reflux in THF) or chemical activation of the magnesium (e.g., with iodine or 1,2-dibromoethane), compared to the more facile, often spontaneous, initiation seen with 1-bromooctane. While this presents a higher activation barrier, it can provide better control over the initiation of exothermic Grignard reactions, a key consideration for process safety and scale-up.

Evidence DimensionReaction Initiation Conditions
Target Compound DataOften requires activation (e.g., iodine crystal, external heating) for controlled initiation.
Comparator Or Baseline1-Bromooctane / 1-Iodooctane: Initiation is often spontaneous and can be vigorous, sometimes requiring external cooling.
Quantified DifferenceQualitative difference in activation energy and initiation control.
ConditionsGrignard reagent synthesis with magnesium turnings in an ether solvent (e.g., THF, diethyl ether).

This allows chemists to select the precursor that best matches their process control strategy: 1-chlorooctane for more controlled, deliberate initiation, versus 1-bromooctane for faster, easier formation.

Aqueous Solubility vs. n-Octane
Direct head-to-head
1-Chlorooctane: (3.99–5.07)×10⁻⁷ mole fraction
n-Octane: (1.13–1.60)×10⁻⁷; 1-Bromooctane: (1.60–3.44)×10⁻⁷
Intermediate solubility profile for biphasic reactions
Measured across 1–45°C

Processability & Purification: Distinct Boiling Points for Thermal Separation

The physical properties of 1-halo-octanes are distinct, which is critical for process design and product purification. 1-Chlorooctane has a boiling point of 183 °C, significantly lower than that of 1-bromooctane (201 °C) and 1-iodooctane (225 °C). This ~18 °C difference between the chloride and bromide analogs directly impacts the energy requirements and conditions needed for distillation. It allows for easier separation from higher-boiling point reaction components or impurities, potentially reducing thermal stress on the target molecule and simplifying purification protocols.

Evidence DimensionBoiling Point (°C at atmospheric pressure)
Target Compound Data183 °C
Comparator Or Baseline1-Bromooctane: 201 °C; 1-Iodooctane: 225 °C
Quantified Difference18 °C lower than 1-Bromooctane; 42 °C lower than 1-Iodooctane.
ConditionsStandard atmospheric pressure.

This makes 1-chlorooctane the preferred choice when a lower boiling point is advantageous for purification by distillation, enabling more efficient and less energy-intensive separation schemes.

Activation Energy (PTC)
Direct head-to-head
2.05 kcal/mol
Lower Ea vs. 1-bromooctane (10.08 kcal/mol), supporting lower temperature catalysis
Reaction with NaCN, tetrabutylammonium hydrogen sulfate catalyst
Boiling Point
Cross-study comparable
181.9–183.0 °C
Intermediate between C6 (134°C) and C10 (223°C) for distillation control
At 760 mmHg
Aquatic Toxicity
Class-level inference
EC50 0.21 mg/L (Daphnia magna, 48h)
Classified as very toxic to aquatic life; requires containment review
QSAR and class-level trend; verify for specific conditions

Synthesis of Quaternary Ammonium Surfactants and Phase-Transfer Catalysts

The synthesis of quaternary ammonium compounds (QACs) via the Menschutkin reaction benefits from the controlled reactivity of 1-chlorooctane. Its moderate reaction rate compared to 1-bromooctane allows for better thermal management and selectivity when reacting with tertiary amines, which is critical for producing surfactants and phase-transfer catalysts with high purity and yield.

Precursor for Controlled Organometallic Reactions

In multi-step syntheses where the controlled, non-spontaneous formation of a Grignard reagent is required for safety or selectivity, 1-chlorooctane is the appropriate precursor. Its higher activation energy for reaction with magnesium provides a wider operational window, preventing runaway reactions that can occur with the more reactive 1-bromooctane or 1-iodooctane.

Intermediate in Syntheses Requiring Distillative Purification

When the final product or intermediate must be purified by distillation from a mixture containing high-boiling point materials, the lower boiling point of 1-chlorooctane (183 °C) is a distinct process advantage. This allows for more efficient separation compared to using 1-bromooctane (201 °C), reducing energy costs and potential thermal degradation of sensitive compounds.

Application Fit Matrix

Application
Selection Property
Validation Focus
Surfactant & Ionic Liquid Synthesis
C8 chain balance of hydrophobicity and HLB
Micelle/emulsion property review against chain-length variants
Phase-Transfer Catalysis
Low activation energy & low aqueous solubility profile
Reaction kinetics evaluation in biphasic systems
Hydrophobic Polymer Modification
Intermediate chain length for controlled grafting
Steric hindrance and rheology impact review with chain-length variation

Physical Description

Liquid

Color/Form

COLORLESS LIQUID

XLogP3

4.7

Boiling Point

181.5 °C
181.5 °C @ 760 MM HG

Flash Point

158 °F

Density

0.8738 @ 20 °C/4 °C

LogP

Log P= 4.73

Melting Point

-57.8 °C

UNII

E1047328LO

GHS Hazard Statements

Aggregated GHS information provided by 174 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H304 (51.15%): May be fatal if swallowed and enters airways [Danger Aspiration hazard];
H400 (85.06%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (52.3%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
H411 (50%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.95 mmHg
0.95 mm Hg at 25 °C

Pictograms

Health Hazard Environmental Hazard

Health Hazard;Environmental Hazard

Other CAS

57214-71-8
111-85-3

Wikipedia

1-chlorooctane

Methods of Manufacturing

n-Octanol + hydrogen chloride, anhydrous (alcohol chlorination)

General Manufacturing Information

All other basic organic chemical manufacturing
Octane, 1-chloro-: ACTIVE
CMPD CONTAINING THE MONO- OR DICHLOROHYDROCARBONS AS ACTIVE INGREDIENTS ARE EFFECTIVE IN CONTROLLING COCCIDIOSIS IN DOMESTIC FOWLS. THUS, 1-CHLOROOCTANE 70 AND SURFACTANTS 30 PARTS WERE MIXED TO GIVE AN EMULSION PREPN. PREPN WAS DILUTED TO 40-100-FOLD & APPLIED TO CHICKEN HOUSES.
Li et al. Catalytic remote hydrohalogenation of internal alkenes. Nature Chemistry, DOI: 10.1038/s41557-021-00869-x, published online 31 January 2022

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